molecular formula C24H24N2O4 B11344020 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

Cat. No.: B11344020
M. Wt: 404.5 g/mol
InChI Key: MLXJIFHITMIZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a combination of indole, furan, and phenyl groups

Preparation Methods

The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide typically involves the coupling of an indole derivative with a furan carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane and a catalyst to enhance the reaction rate.

Chemical Reactions Analysis

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole and phenyl groups. Common reagents include halogens and nitrating agents.

Scientific Research Applications

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to bioactive molecules.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C24H24N2O4/c1-3-29-21-11-10-16(13-23(21)28-2)18(14-26-24(27)22-9-6-12-30-22)19-15-25-20-8-5-4-7-17(19)20/h4-13,15,18,25H,3,14H2,1-2H3,(H,26,27)

InChI Key

MLXJIFHITMIZBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CO2)C3=CNC4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.